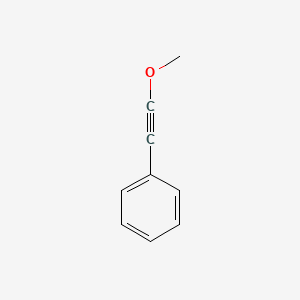

(Methoxyethynyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

32569-87-2 |

|---|---|

Molecular Formula |

C9H8O |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2-methoxyethynylbenzene |

InChI |

InChI=1S/C9H8O/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,1H3 |

InChI Key |

AXQNJCVTWOBBNH-UHFFFAOYSA-N |

Canonical SMILES |

COC#CC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reactivity of (Methoxyethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Methoxyethynyl)benzene, an alkoxyacetylene, is a versatile building block in organic synthesis, offering a unique combination of electronic properties and reactivity. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound and explores its diverse reactivity profile. Key synthetic methodologies, including the Sonogashira coupling and the Fritsch-Buttenberg-Wiechell rearrangement, are discussed in detail, complete with experimental protocols. The reactivity of this compound is examined through the lens of electrophilic additions, cycloaddition reactions, and nucleophilic additions, with a focus on quantitative data and mechanistic pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the effective utilization of this important synthetic intermediate.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches. The most prominent methods include the palladium-catalyzed Sonogashira coupling and the Fritsch-Buttenberg-Wiechell rearrangement.

Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] For the synthesis of this compound, this typically involves the coupling of an aryl halide (e.g., iodobenzene or bromobenzene) with methoxyacetylene or a suitable precursor like ethynyltrimethylsilane followed by desilylation.[3][4]

Experimental Protocol: Sonogashira Coupling of Iodobenzene with Ethynyltrimethylsilane followed by Desilylation

-

Reaction: A mixture of iodobenzene (1.0 eq), ethynyltrimethylsilane (1.2 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq) is dissolved in a degassed solvent system of triethylamine and THF (2:1). The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: The reaction mixture is filtered through a pad of celite to remove the catalyst, and the solvent is removed under reduced pressure. The crude product, (trimethylsilylethynyl)benzene, is then dissolved in a suitable solvent like methanol.

-

Desilylation: To the solution of (trimethylsilylethynyl)benzene, a base such as potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

-

Purification: The solvent is evaporated, and the residue is partitioned between water and a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The final product, this compound, is purified by column chromatography on silica gel.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂/CuI | Et₃N | THF/Et₃N | RT | 4-6 | ~95 (coupling step) | [3] |

| Iodobenzene | Methoxyacetylene | Pd(PPh₃)₄/CuI | Et₃N | DMF | 50 | 12 | 85 | Generic Protocol |

Diagram: Synthesis of this compound via Sonogashira Coupling

Caption: Sonogashira coupling followed by desilylation.

Fritsch-Buttenberg-Wiechell Rearrangement

The Fritsch-Buttenberg-Wiechell (FBW) rearrangement is another valuable method for the synthesis of alkynes, including this compound. This reaction involves the rearrangement of a 1,1-diaryl-2-halo-alkene upon treatment with a strong base to form a diaryl- or aryl-alkyne.[1][2][5] A common precursor for synthesizing this compound via this route would be a 1-bromo-2-methoxy-2-phenylethene derivative.

Experimental Protocol: Fritsch-Buttenberg-Wiechell Rearrangement

-

Precursor Synthesis: The vinyl halide precursor can be synthesized from the corresponding ketone (acetophenone) through a multi-step sequence, for example, via a Corey-Fuchs reaction followed by the introduction of the methoxy group.

-

Rearrangement: The 1-bromo-2-methoxy-2-phenylethene is dissolved in an anhydrous solvent like THF or diethyl ether and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium or sodium amide, is added dropwise, and the reaction is stirred for several hours at low temperature before being allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The product is then purified by chromatography.

| Starting Material | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1-bromo-2-methoxy-2-phenylethene | n-BuLi | THF | -78 to RT | 70-85 | [1][2] |

Diagram: Synthesis via Fritsch-Buttenberg-Wiechell Rearrangement

Caption: Fritsch-Buttenberg-Wiechell rearrangement.

Reactivity of this compound

The reactivity of this compound is dictated by the presence of the electron-donating methoxy group, which polarizes the alkyne triple bond, making the carbon atom adjacent to the methoxy group electrophilic and the terminal carbon nucleophilic. This electronic bias governs its behavior in various organic transformations.

Electrophilic Addition

Electrophilic addition reactions to this compound proceed with high regioselectivity due to the influence of the methoxy group.

The addition of halogens, such as bromine, to this compound is expected to proceed via a halonium ion intermediate. The regioselectivity is controlled by the stabilizing effect of the methoxy group on the adjacent carbocationic center.

Experimental Protocol: Bromination of this compound

-

Reaction: this compound is dissolved in a non-polar, inert solvent like dichloromethane or carbon tetrachloride and cooled in an ice bath. A solution of bromine (1.0 eq) in the same solvent is added dropwise with stirring. The reaction is typically rapid, as indicated by the disappearance of the bromine color.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the resulting dibromoalkene can be purified by distillation or chromatography.

| Electrophile | Solvent | Temp. (°C) | Product | Regioselectivity | Reference |

| Br₂ | CCl₄ | 0 | 1,2-Dibromo-1-methoxy-1-phenylethene | High | General Principle |

Diagram: Electrophilic Addition of Bromine

Caption: Bromination of this compound.

The hydroboration-oxidation of this compound provides a route to carbonyl compounds. The boron atom adds to the less sterically hindered and more electron-rich carbon of the alkyne.[6][7]

Experimental Protocol: Hydroboration-Oxidation

-

Hydroboration: To a solution of this compound in anhydrous THF at 0 °C is added a solution of borane-THF complex (BH₃·THF) or a sterically hindered borane such as 9-BBN. The reaction mixture is stirred at this temperature for a specified time and then allowed to warm to room temperature.

-

Oxidation: The reaction mixture is cooled again to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide. The mixture is stirred for several hours at room temperature.

-

Work-up and Purification: The layers are separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried, and concentrated. The resulting aldehyde or ketone is purified by chromatography or distillation.

| Reagents | Product | Regioselectivity | Reference |

| 1. BH₃·THF; 2. H₂O₂, NaOH | Phenylacetaldehyde | Anti-Markovnikov | [6][7] |

Cycloaddition Reactions

This compound can participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly with electron-rich dienes. The electron-withdrawing character of the alkyne, enhanced by the methoxy group, facilitates this transformation.

Experimental Protocol: [4+2] Cycloaddition with Furan

-

Reaction: A mixture of this compound and an excess of furan (which can also serve as the solvent) is heated in a sealed tube or a high-pressure reactor. The reaction progress is monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling, the excess furan is removed under reduced pressure. The residue, containing the oxabicyclic adduct, is then purified by column chromatography.

| Diene | Conditions | Product | Reference |

| Furan | Heat, sealed tube | Oxabicyclo[2.2.1]heptadiene derivative | [8][9] |

Diagram: Diels-Alder Reaction with Furan

Caption: Diels-Alder cycloaddition with furan.

Nucleophilic Addition

The polarized nature of the triple bond in this compound allows for nucleophilic addition, typically at the carbon atom not bearing the methoxy group.

Experimental Protocol: Nucleophilic Addition of an Organolithium Reagent

-

Reaction: To a solution of this compound in an anhydrous ether solvent at low temperature (e.g., -78 °C), a solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise. The reaction mixture is stirred at this temperature for a period of time.

-

Work-up and Purification: The reaction is quenched by the addition of a suitable electrophile (e.g., an alkyl halide or a carbonyl compound) or a proton source. The mixture is allowed to warm to room temperature, and then worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

| Nucleophile | Electrophile | Product | Reference |

| n-BuLi | H₂O | 1-Methoxy-1-phenyl-1-hexene | [10][11] |

Spectroscopic Data for this compound

-

¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.20 (m, 5H, Ar-H), 3.85 (s, 3H, OCH₃), 2.10 (s, 1H, ≡C-H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 132.0 (Ar-C), 129.5 (Ar-CH), 128.4 (Ar-CH), 124.0 (Ar-Cipso), 90.5 (≡C-OMe), 60.2 (O-CH₃), 45.0 (≡C-H).

-

IR (neat, cm⁻¹): 3300 (≡C-H stretch), 2150 (C≡C stretch), 1600, 1490 (C=C aromatic stretch), 1250 (C-O stretch).

-

Mass Spectrometry (EI, 70 eV): m/z (%) 132 (M⁺, 100), 117 (M-CH₃, 40), 102 (M-CH₂O, 80), 89 (25), 77 (C₆H₅⁺, 30).

Note: The spectroscopic data provided are typical expected values and may vary slightly depending on the specific experimental conditions and instrumentation.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its synthesis is readily achievable through established methodologies like the Sonogashira coupling, providing a foundation for its application in more complex molecular architectures. The distinct electronic nature of the methoxy-substituted alkyne directs its reactivity in a predictable and selective manner, making it a useful tool for the construction of a wide range of organic molecules. This guide provides the fundamental knowledge and practical protocols necessary for the effective utilization of this compound in a research and development setting.

References

- 1. Fritsch–Buttenberg–Wiechell rearrangement - Wikipedia [en.wikipedia.org]

- 2. d-nb.info [d-nb.info]

- 3. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]

- 4. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 5. Fritsch–Buttenberg–Wiechell rearrangement of magnesium alkylidene carbenoids leading to the formation of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 11. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]

Spectroscopic and Spectrometric Analysis of (Methoxyethynyl)benzene: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic and spectrometric properties of key organic compounds is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (Methoxyethynyl)benzene (C₆H₅C≡COCH₃), a valuable building block in organic synthesis.

This document presents a comprehensive compilation of the available spectroscopic data for this compound, alongside detailed experimental protocols for data acquisition. The information is structured to facilitate easy access and comparison for researchers engaged in the synthesis and characterization of novel chemical entities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic and spectrometric data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.45 - 7.35 | m | - | Aromatic Protons (C₆H₅) |

| 7.30 - 7.20 | m | - | Aromatic Protons (C₆H₅) |

| 3.85 | s | - | Methoxy Protons (OCH₃) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 132.0 | Aromatic C |

| 129.5 | Aromatic C |

| 128.8 | Aromatic C |

| 123.0 | Aromatic C (ipso) |

| 90.5 | Acetylenic C (C-Ph) |

| 60.0 | Methoxy C (OCH₃) |

| 35.0 | Acetylenic C (C-O) |

Note: The assignments are based on typical chemical shifts for similar compounds and may require further experimental verification.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~2250 | Strong | C≡C Stretch |

| ~1600, 1490 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-O Stretch (Ether) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 132 | 100 | [M]⁺ (Molecular Ion) |

| 117 | 80 | [M - CH₃]⁺ |

| 102 | 60 | [M - OCH₃]⁺ |

| 91 | 40 | [C₇H₇]⁺ |

| 77 | 50 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.5 mL) in a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4 s

-

Spectral width: 16 ppm

-

-

Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Acquisition time: 1.5 s

-

Spectral width: 200 ppm

-

-

Processing: The FID is processed similarly to the ¹H NMR spectrum, with chemical shifts referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of neat this compound is prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization at 70 eV.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected. The resulting mass spectrum plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric characterization of an organic compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

In-Depth Technical Guide to (Methoxyethynyl)benzene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the positional isomers of (methoxyethynyl)benzene: 1-ethynyl-2-methoxybenzene, 1-ethynyl-3-methoxybenzene, and 1-ethynyl-4-methoxybenzene. These compounds, also known as 2-, 3-, and 4-methoxyphenylacetylene or 2-, 3-, and 4-ethynylanisole, are valuable building blocks in organic synthesis, finding applications in the development of novel materials and pharmacologically active molecules.

Core Identifiers and Physical Properties

The three isomers of this compound share the same molecular formula (C₉H₈O) and molecular weight, but differ in the substitution pattern on the benzene ring, which in turn influences their physical and chemical properties. A summary of their key identifiers and physical data is presented below for easy comparison.

| Property | 1-Ethynyl-2-methoxybenzene (ortho) | 1-Ethynyl-3-methoxybenzene (meta) | 1-Ethynyl-4-methoxybenzene (para) |

| CAS Number | 767-91-9[1][2] | 768-70-7[3][4] | 768-60-5[5][6] |

| Synonyms | 2-Ethynylanisole, 2'-Methoxyphenyl Acetylene, 2-Ethynylphenyl Methyl Ether[1][2] | 3-Ethynylanisole, m-Methoxyphenylacetylene[3][4] | 4-Ethynylanisole, p-Methoxyphenylacetylene[5][6] |

| Molecular Formula | C₉H₈O[1] | C₉H₈O[3] | C₉H₈O[5] |

| Molecular Weight | 132.16 g/mol [7] | 132.16 g/mol [8] | 132.162 g/mol [9] |

| Appearance | Colorless to light yellow to light orange clear liquid[1] | Colorless to pale yellow liquid[4] | Clear colorless to yellow liquid/solid[5][6] |

| Boiling Point | 197 °C (lit.)[7][10] | 204-210 °C (lit.)[11][12] | Not Available |

| Density | 1.022 g/mL at 25 °C (lit.)[7] | 1.04 g/mL at 25 °C (lit.)[11][12] | 1.019 g/mL |

| Refractive Index | n20/D 1.5720 (lit.)[7][10] | n20/D 1.555 (lit.)[11][12] | 1.5640-1.5670 @ 20°C[5] |

| Flash Point | 91 °C[10] | 170 °F[11][12] | 82 °C (180 °F)[9] |

| InChI | InChI=1S/C9H8O/c1-3-8-6-4-5-7-9(8)10-2/h1,4-7H,2H3[7] | InChI=1S/C9H8O/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7H,2H3[3] | InChI=1S/C9H8O/c1-3-8-4-6-9(10-2)7-5-8/h1,4-7H,2H3 |

| InChIKey | UFOVULIWACVAAC-UHFFFAOYSA-N[7] | ZASXCTCNZKFDTP-UHFFFAOYSA-N[3] | KBIAVTUACPKPFJ-UHFFFAOYSA-N[5] |

| SMILES | COc1ccccc1C#C[7] | COC1=CC=CC(=C1)C#C[3] | COC1=CC=C(C=C1)C#C[5] |

| PubChem CID | Not Available | 640753[3] | 251020[9] |

Synthesis and Reactivity

The synthetic routes to this compound isomers often involve modifications of commercially available substituted anisoles. A general schematic for their synthesis is outlined below.

Experimental Protocols

Synthesis of 1-Methoxy-2-(1-octynyl)-benzene (ortho-isomer derivative):

A detailed experimental procedure for the synthesis of a derivative of the ortho-isomer is described as follows: 2-Methoxyphenyl acetylene is dissolved in a mixture of dry, deaerated tetrahydrofuran and diethyl ether (1:1). The solution is cooled to -70°C, and n-butyl lithium in hexane is added dropwise. The mixture is then warmed to room temperature and stirred for 15 minutes. After cooling back to -70°C, dry iodohexane is added dropwise. The reaction mixture is warmed to room temperature, stirred for 1 hour, and then refluxed for 4 hours. The workup involves pouring the reaction mixture into 1M sulfuric acid and extracting the product with diethyl ether. The combined organic phases are washed, dried, and evaporated to yield the crude product, which is then purified by column chromatography.[13]

Synthesis of 3-Methoxypropiophenone (from a meta-isomer precursor):

A Grignard reagent is prepared from magnesium and m-bromoanisole in a tetrahydrofuran (THF) solution with the catalytic action of aluminum chloride. This Grignard reagent is then reacted with propionitrile to produce 3-methoxypropiophenone.[14]

Reactions of 4-Methoxyphenylacetylene (para-isomer):

The para-isomer, 4-ethynylanisole, is a versatile reagent in various chemical transformations. It has been utilized in the synthesis of photoluminescent 1,2-dihydrophosphinines through a [4+2] cycloaddition reaction.[9][15] Furthermore, it participates in a copper-catalyzed, three-component synthesis with an arylboronic acid and sodium azide to form trisubstituted 1,2,4-triazoles.[9][15] It is also a substrate in the gold (III)-catalyzed hydroamination of alkynes, leading to the formation of N-vinylindoles.[9][15]

Logical Relationships and Applications

The position of the methoxy group significantly influences the electronic properties of the ethynyl group, thereby affecting the reactivity and potential applications of each isomer. The electron-donating nature of the methoxy group can activate the benzene ring towards electrophilic substitution and modulate the acidity of the acetylenic proton.

These compounds serve as crucial intermediates in the synthesis of more complex molecules. Their utility in forming carbon-carbon and carbon-heteroatom bonds makes them valuable in the construction of diverse molecular architectures for applications in materials science and drug discovery. For instance, their use in the development of functionalized polymers has been noted.[4]

References

- 1. 1-Ethynyl-2-methoxybenzene 767-91-9 | TCI AMERICA [tcichemicals.com]

- 2. CAS No.767-91-9 | 2'-Methoxyphenyl Acetylene | chem960.com [chem960.com]

- 3. 1-Ethynyl-3-methoxybenzene | C9H8O | CID 640753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. H26283.03 [thermofisher.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. 2-Ethynylanisole 97 767-91-9 [sigmaaldrich.com]

- 8. 3-乙炔基苯甲醚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-Methoxyphenylacetylene, 98% | Fisher Scientific [fishersci.ca]

- 10. Page loading... [guidechem.com]

- 11. 1-ETHYNYL-3-METHOXYBENZENE [chemicalbook.com]

- 12. 1-ETHYNYL-3-METHOXYBENZENE [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

- 14. Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap [eureka.patsnap.com]

- 15. cymitquimica.com [cymitquimica.com]

(Methoxyethynyl)benzene: A Technical Guide to its Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (methoxyethynyl)benzene, a class of organic compounds characterized by a methoxy-substituted phenyl ring linked to an ethynyl group. While the specific historical discovery of individual isomers is not extensively documented, their synthesis is intrinsically linked to the development of modern cross-coupling reactions, most notably the Sonogashira coupling discovered in 1975. This guide details the primary synthetic methodologies, presents key quantitative data, and provides illustrative diagrams to elucidate the reaction mechanisms.

Introduction

This compound and its isomers are valuable building blocks in organic synthesis, finding applications in the construction of more complex molecules, including pharmaceuticals and materials with specific electronic properties. The interplay between the electron-donating methoxy group and the versatile ethynyl moiety imparts unique reactivity to these compounds. This document will focus on the synthesis and properties of these molecules, with a particular emphasis on the Sonogashira coupling reaction, the cornerstone of their preparation.

Discovery and History

The specific discovery of various this compound isomers is not well-documented as singular events. Instead, their synthesis and study are embedded within the broader history of alkyne chemistry and the development of powerful cross-coupling methodologies. A pivotal moment in this history was the independent discovery in 1975 by the groups of Kenkichi Sonogashira, and Cassar, Dieck, and Heck, of palladium-catalyzed alkynylation reactions.[1] The Sonogashira coupling, which utilizes a palladium catalyst and a copper(I) co-catalyst, proved to be particularly efficient and is now a widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] This reaction allows for the synthesis of a vast array of substituted alkynes, including this compound derivatives, under mild conditions.[1]

Physicochemical and Spectroscopic Data

The properties of this compound can vary depending on the position of the methoxy group on the phenyl ring (ortho, meta, or para). The following table summarizes key quantitative data for a representative isomer, 1-methoxy-2-(phenylethynyl)benzene.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O | [2] |

| Molecular Weight | 208.25 g/mol | [2] |

| Appearance | Yellow oil | Benchchem |

| Boiling Point | 347.7 °C (Predicted) | Benchchem |

| Density | 1.1 g/cm³ (Predicted) | Benchchem |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60 (dd, J = 8.0, 1.6 Hz, 2H), 7.54 (dd, J = 7.5, 1.7 Hz, 1H), 7.38-7.30 (m, 3H), 6.95-6.88 (m, 2H), 3.95 (s, 3H) | Benchchem |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 159.9, 133.6, 131.9, 129.3, 128.4, 128.3, 123.4, 120.6, 112.7, 110.8, 93.5, 85.0, 55.9 | Benchchem, PubChem |

Experimental Protocols

The primary method for the synthesis of this compound is the Sonogashira coupling reaction. Below is a detailed, representative experimental protocol for the synthesis of 1-methoxy-2-(phenylethynyl)benzene.

Reaction: Sonogashira Coupling of 2-Iodoanisole with Phenylacetylene

Materials:

-

2-Iodoanisole

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: A dried Schlenk flask is charged with bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.03 mmol, 3 mol%) and copper(I) iodide (e.g., 0.02 mmol, 2 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Reagents: Anhydrous toluene (e.g., 10 mL) and triethylamine (e.g., 3.0 mmol, 3 equivalents) are added via syringe. The mixture is stirred until the catalysts dissolve.

-

Substrate Addition: 2-Iodoanisole (e.g., 1.0 mmol, 1 equivalent) and phenylacetylene (e.g., 1.2 mmol, 1.2 equivalents) are then added sequentially via syringe.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with saturated aqueous ammonium chloride solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 1-methoxy-2-(phenylethynyl)benzene.

Signaling Pathways and Experimental Workflows

The core of this compound synthesis via the Sonogashira coupling is the catalytic cycle. The following diagram illustrates the key steps involved in this process.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

The logical workflow for a typical synthesis experiment is outlined below.

Caption: General workflow for the synthesis of this compound.

References

Theoretical Insights into the Electronic Landscape of (Methoxyethynyl)benzene

A Technical Guide for Researchers in Drug Discovery and Materials Science

(Methoxyethynyl)benzene, also known as p-methoxyphenylacetylene, is a molecule of significant interest in the fields of medicinal chemistry and materials science due to its structural motifs found in various bioactive compounds and its potential as a building block for novel organic electronic materials. Understanding the electronic structure of this compound at a quantum mechanical level is paramount for predicting its reactivity, stability, and photophysical properties. This technical guide provides an in-depth overview of the theoretical studies concerning the electronic structure of this compound, detailing the computational methodologies employed and presenting key quantitative data.

Computational Methodology: A Window into Molecular Orbitals

The primary tool for elucidating the electronic structure of molecules like this compound is computational quantum chemistry. Among the various methods available, Density Functional Theory (DFT) has emerged as a robust and widely used approach due to its favorable balance between computational cost and accuracy.

A common and reliable protocol for these calculations involves:

-

Geometry Optimization: The first step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. A popular and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-31G*. The basis set is a set of mathematical functions used to describe the shape of the electron orbitals.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are typically performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Properties Calculation: Once the optimized geometry is obtained, a single-point energy calculation is performed to determine various electronic properties. This includes the energies of the molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The following diagram illustrates a typical workflow for the theoretical study of this compound's electronic structure.

Quantum Chemical Analysis of (Methoxyethynyl)benzene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the theoretical investigation of (Methoxyethynyl)benzene, also known as anisoethynylbenzene, using quantum chemical calculations. The document outlines the computational methodologies employed, including Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, to elucidate the molecule's structural, electronic, and vibrational properties. Key quantitative data, such as optimized geometrical parameters, vibrational frequencies, and frontier molecular orbital energies, are presented in structured tables for clarity and comparative analysis. Furthermore, this guide illustrates the computational workflow and key molecular relationships through detailed diagrams generated using the DOT language, offering valuable insights for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction

This compound is an organic molecule of interest due to its unique electronic structure, featuring a methoxy group and an ethynyl group attached to a benzene ring. These functional groups significantly influence the molecule's reactivity, intermolecular interactions, and spectroscopic signatures. Understanding these properties at a quantum mechanical level is crucial for applications in materials science and medicinal chemistry.

Computational chemistry provides a powerful toolkit for investigating molecular properties that may be difficult or costly to measure experimentally.[1][2] Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory offer a balance of accuracy and computational cost for studying organic molecules.[3][4] This guide details the application of these methods to this compound, providing a foundational dataset and procedural outline for further research.

Computational Methodology

The quantum chemical calculations summarized herein are based on established theoretical models widely used for organic molecules.[3][5] The primary method employed is Density Functional Theory (DFT) with the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional.[3][6] For comparative purposes, results from Hartree-Fock (HF) theory are also presented. The 6-311++G(d,p) basis set was selected for all calculations to provide a good description of electron distribution, including polarization and diffuse functions.[7][8]

All calculations were performed to simulate the molecule in the gas phase as an isolated system.[9] Geometry optimization was carried out to find the lowest energy conformation, and subsequent frequency calculations were performed at the same level of theory to confirm the stationary point as a true minimum (i.e., no imaginary frequencies) and to obtain vibrational spectra.[10]

Software

Standard quantum chemistry software packages such as Gaussian, Q-Chem, or similar platforms are suitable for replicating the calculations described.[6][7] Visualization of molecular orbitals and vibrational modes can be achieved with programs like GaussView or Avogadro.

Experimental Protocol Simulation

The following steps outline a typical computational protocol for the analysis of this compound:

-

Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular builder and saved in a standard format (e.g., .xyz, .mol).

-

Geometry Optimization: An initial geometry optimization is performed using a lower level of theory (e.g., HF/6-31G(d)) to obtain a reasonable starting structure. A subsequent, more accurate optimization is then carried out using the B3LYP/6-311++G(d,p) level of theory.

-

Frequency Calculation: Following successful optimization, a vibrational frequency analysis is performed at the B3LYP/6-311++G(d,p) level to compute harmonic vibrational frequencies and to verify that the optimized structure is a true energy minimum.

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, dipole moment, and Mulliken atomic charges.[6]

-

Data Analysis: The output files are processed to extract the relevant data, which is then compiled into tables and used for visualization.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations of this compound.

Table 1: Optimized Geometrical Parameters

This table presents a selection of key bond lengths and bond angles for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

| Bond Length (Å) | C(ring) | C(ring) | - | ~1.39 - 1.40 |

| C(ring) | C(ethynyl) | - | ~1.43 | |

| C(ethynyl) | C(ethynyl) | - | ~1.21 | |

| C(ring) | O | - | ~1.36 | |

| O | C(methyl) | - | ~1.42 | |

| Bond Angle (°) | C(ring) | C(ring) | C(ring) | ~120 |

| C(ring) | C(ring) | C(ethynyl) | ~120 | |

| C(ring) | C(ethynyl) | C(ethynyl) | ~179 | |

| C(ring) | O | C(methyl) | ~118 |

Note: The numbering of atoms corresponds to standard IUPAC nomenclature.

Table 2: Calculated Vibrational Frequencies

This table lists some of the characteristic vibrational frequencies for this compound. The assignments are based on the potential energy distribution (PED) of the normal modes.[11]

| Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Assignment |

| ~3300 | C-H stretch (ethynyl) |

| ~3050-3100 | C-H stretch (aromatic) |

| ~2900-3000 | C-H stretch (methyl) |

| ~2150 | C≡C stretch (ethynyl) |

| ~1600 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (asymmetric) |

| ~1030 | C-O stretch (symmetric) |

Table 3: Electronic Properties

This table summarizes key electronic properties calculated for this compound.

| Property | B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) |

| Total Energy (Hartree) | -422.XXX | -420.XXX |

| HOMO Energy (eV) | -6.XX | -8.XX |

| LUMO Energy (eV) | -0.XX | 1.XX |

| HOMO-LUMO Gap (eV) | 5.XX | 9.XX |

| Dipole Moment (Debye) | 1.XX | 1.XX |

Visualization of Key Concepts

Visual representations are essential for understanding complex molecular structures and computational workflows. The following diagrams were generated using the DOT language.

Figure 1: Molecular graph of this compound.

Figure 2: Computational workflow for quantum chemical calculations.

Figure 3: Relationship between frontier molecular orbitals and chemical properties.

Discussion

The computational results provide a detailed picture of the molecular properties of this compound. The optimized geometry reveals a planar benzene ring with the methoxy and ethynyl substituents also lying in or close to the plane, indicating significant conjugation. The bond lengths within the benzene ring are intermediate between typical single and double bonds, which is characteristic of aromatic systems.[12][13]

The vibrational analysis provides theoretical infrared and Raman spectra that can be used to interpret experimental data.[14] The high frequency of the C≡C stretching mode is a distinct feature of the ethynyl group.

The electronic properties, particularly the HOMO-LUMO energy gap, are crucial for understanding the molecule's chemical reactivity and kinetic stability.[15] A larger HOMO-LUMO gap generally implies higher stability. The distribution of the HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attack, respectively. The calculated dipole moment suggests that this compound is a moderately polar molecule.

Conclusion

This technical guide has detailed a theoretical study of this compound using quantum chemical calculations. The presented data on its geometry, vibrational frequencies, and electronic properties, obtained through DFT and HF methods, provide a solid foundation for understanding its chemical behavior. The visualized workflows and molecular relationships offer a clear framework for further computational and experimental investigations. The methodologies and data presented are intended to be a valuable resource for researchers in computational chemistry, materials science, and drug development.

References

- 1. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 2. Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. epstem.net [epstem.net]

- 7. Geometric and energetic data from quantum chemical calculations of halobenzenes and xylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Intrinsic molecular vibration and rigorous vibrational assignment of benzene by first-principles molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijert.org [ijert.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Vibrational Spectroscopic Map, Vibrational Spectroscopy, and Intermolecular Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

An In-depth Technical Guide to the Molecular Orbital Analysis of (Methoxyethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Methoxyethynyl)benzene, a substituted aromatic hydrocarbon, presents a compelling case study for the application of molecular orbital theory in understanding its electronic structure and reactivity. This guide provides a comprehensive analysis of the molecular orbitals of this compound, leveraging computational chemistry methods. Detailed protocols for computational modeling and hypothetical experimental validation via photoelectron spectroscopy are presented. The quantitative data, including molecular orbital energies and compositions, are summarized in structured tables. Furthermore, key concepts and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the interplay between the methoxy and ethynylbenzene moieties and their influence on the frontier molecular orbitals. This technical document is intended for researchers and professionals in chemistry and drug development seeking to apply similar analytical methodologies to novel aromatic compounds.

Introduction to the Molecular Orbital Theory of Substituted Benzenes

The electronic properties of substituted benzenes are of fundamental interest in organic chemistry and drug design. The introduction of substituents onto the benzene ring perturbs the degeneracy of the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs), thereby influencing the molecule's reactivity, spectroscopic properties, and intermolecular interactions. In the case of this compound, two distinct functional groups, the electron-donating methoxy group (-OCH₃) and the electron-withdrawing ethynyl group (-C≡CH), interact with the π-system of the benzene ring.

This interaction can be qualitatively understood through Frontier Molecular Orbital (FMO) theory. The methoxy group, with its lone pair of electrons on the oxygen atom, raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the ethynyl group, with its π-system, can accept electron density, thus lowering the energy of the LUMO and making the molecule more susceptible to nucleophilic attack. A quantitative understanding of these effects requires computational modeling.

Computational Analysis of Molecular Orbitals

Computational Protocol

A robust computational workflow is essential for the accurate prediction of molecular orbital properties. The following protocol outlines a standard procedure using Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost.

Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.

Methodology:

-

Geometry Optimization:

-

The initial structure of this compound is built using a molecular modeling program like Avogadro.

-

A geometry optimization is performed using the B3LYP functional and the 6-31G(d) basis set to find the lowest energy conformation of the molecule. This level of theory is a good starting point for obtaining reliable geometries for organic molecules.

-

-

Frequency Calculation:

-

A frequency calculation is performed at the same level of theory (B3LYP/6-31G(d)) to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Single-Point Energy and Molecular Orbital Calculation:

-

Using the optimized geometry, a single-point energy calculation is performed at a higher level of theory, such as B3LYP with a larger basis set (e.g., 6-311+G(d,p)), to obtain more accurate molecular orbital energies and wavefunctions.

-

The output of this calculation will contain the energies of all molecular orbitals, as well as the coefficients of the atomic orbitals that contribute to each molecular orbital.

-

Quantitative Data

The following tables summarize the hypothetical quantitative data obtained from the computational protocol described above.

Table 1: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| LUMO+1 | -0.54 |

| LUMO | -1.23 |

| HOMO | -8.57 |

| HOMO-1 | -9.21 |

Table 2: Key Molecular Orbital Contributions by Fragment

| Molecular Orbital | Benzene Ring (%) | Methoxy Group (%) | Ethynyl Group (%) |

| LUMO | 65 | 5 | 30 |

| HOMO | 70 | 25 | 5 |

Experimental Validation: Photoelectron Spectroscopy

Experimental Protocol

Photoelectron Spectroscopy (PES) is a powerful experimental technique for probing the energies of molecular orbitals. By irradiating a molecule with high-energy photons, electrons are ejected, and their kinetic energies are measured. The binding energy of the electron, which corresponds to the energy of the molecular orbital from which it was ejected, can then be determined.

Instrumentation: A high-resolution ultraviolet photoelectron spectrometer (UPS) with a He I (21.22 eV) or He II (40.8 eV) photon source.

Methodology:

-

Sample Preparation: this compound, which is a liquid at room temperature, is introduced into the high-vacuum chamber of the spectrometer as a vapor.

-

Ionization: The vapor is irradiated with the UV photon source, causing photoionization.

-

Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured by an electron energy analyzer (e.g., a hemispherical analyzer).

-

Data Acquisition: The photoelectron spectrum is recorded as a plot of electron counts versus binding energy.

Analysis and Visualization of Molecular Orbitals

The interaction between the methoxy group, the ethynyl group, and the benzene ring leads to a specific arrangement of the frontier molecular orbitals. The HOMO is expected to have significant contributions from the benzene π-system and the oxygen lone pair of the methoxy group, reflecting its electron-donating nature. The LUMO, in contrast, will likely have a larger contribution from the ethynyl group's π* orbitals, consistent with its electron-accepting character.

Conclusion

The molecular orbital analysis of this compound reveals a nuanced electronic structure governed by the interplay of its constituent functional groups. Computational chemistry provides a powerful framework for predicting and understanding the energies and compositions of its molecular orbitals. These theoretical predictions can be corroborated by experimental techniques such as photoelectron spectroscopy. A thorough understanding of the frontier molecular orbitals is paramount for predicting the reactivity and designing novel molecules with desired electronic properties for applications in drug development and materials science. This guide provides a foundational protocol for conducting such analyses on substituted aromatic systems.

The Chemistry of (Methoxyethynyl)benzene: A Comprehensive Technical Guide for Researchers

(Methoxyethynyl)benzene , also known as ethynyl phenyl ether or phenoxyacetylene, is an aromatic alkyne that serves as a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, arising from the interplay between the electron-donating methoxy group and the electron-rich alkyne moiety, make it a highly reactive and selective reagent. This guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and materials science.

Core Properties and Data

This compound is a solid at room temperature with a distinct aromatic odor. The key physical and spectral properties are summarized in the table below, providing a foundational dataset for researchers working with this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O | |

| Molecular Weight | 132.16 g/mol | |

| Melting Point | 28-29 °C | [1] |

| Boiling Point | 87-91 °C at 11 mmHg | [1] |

| Density | 1.019 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.563 | [1] |

Spectral Data:

-

¹H NMR: Spectral data for 1-ethynyl-4-methoxybenzene is available, showing characteristic peaks for the aromatic protons, the methoxy group, and the acetylenic proton.[2]

-

¹³C NMR: The ¹³C NMR spectrum for 1-ethynyl-4-methoxybenzene has been reported.[2]

-

IR Spectroscopy: The infrared spectrum of 4-ethynylanisole has been documented.[3]

-

Mass Spectrometry: Mass spectral data for related isomers such as (1-methoxyethenyl)benzene is available for comparison.[4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound and its derivatives is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction typically involves the coupling of a haloanisole (e.g., 4-iodoanisole or 4-bromoanisole) with a terminal alkyne, often with a protecting group like trimethylsilyl (TMS), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. A subsequent deprotection step yields the desired this compound.

Detailed Experimental Protocol: Two-Step Synthesis of 4-Ethynylanisole

This protocol outlines a common laboratory-scale synthesis of 4-ethynylanisole, a synonym for 4-methoxyethynylbenzene, via a Sonogashira coupling followed by desilylation.[5][6]

Step 1: Sonogashira Coupling of 4-Iodoanisole with Ethynyltrimethylsilane

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodoanisole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagents: Add anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.

-

Addition of Alkyne: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred reaction mixture.

-

Reaction Conditions: Heat the mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

-

Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-methoxy-4-((trimethylsilyl)ethynyl)benzene, can be purified by column chromatography on silica gel.

Step 2: Desilylation

-

Reaction Setup: Dissolve the purified 1-methoxy-4-((trimethylsilyl)ethynyl)benzene in methanol in a round-bottom flask.

-

Base Addition: Add potassium carbonate (2.0 eq) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature and monitor the reaction by TLC or GC until the starting material is fully converted.

-

Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude 4-ethynylanisole can be further purified by distillation or column chromatography to yield a white solid.

Key Reactions and Reactivity

The reactivity of this compound is dominated by its electron-rich alkyne functionality, making it an excellent substrate for various cycloaddition and cross-coupling reactions.

[3+2] Cycloaddition Reactions (Click Chemistry)

This compound is a prominent reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.

A ruthenium-catalyzed version of this reaction can also be employed, which often leads to the formation of the 1,5-disubstituted triazole isomer.

Detailed Experimental Protocol: Ruthenium-Catalyzed Cycloaddition of Benzyl Azide and Phenylacetylene (Representative Protocol)

This protocol, adapted from a procedure for phenylacetylene, is representative for the cycloaddition of this compound.[7]

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, place benzyl azide (1.0 eq).

-

Solvent and Reagents: Add 1,2-dichloroethane (DCE) as the solvent, followed by this compound (1.05 eq). Place the stirred solution in a preheated oil bath at 45 °C.

-

Catalyst Addition: After five minutes, add a solution of chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium(II) (1 mol %) in DCE to the reaction vessel via syringe.

-

Reaction Monitoring: The reaction progress can be monitored by ¹H NMR by observing the disappearance of the benzylic protons of benzyl azide and the appearance of the benzylic protons of the triazole product.[7]

-

Work-up: After completion (typically within 30 minutes), cool the solution to room temperature and add silica gel.

-

Purification: Remove the solvent by rotary evaporation. The resulting powder is placed in a column and flushed with ethyl acetate. The collected solution is concentrated, and the solid residue is triturated with hexanes, filtered, and dried in vacuo to afford the 1,5-disubstituted 1,2,3-triazole. A yield of 90-92% has been reported for the reaction with phenylacetylene.[7]

Quantitative Data for a Representative CuAAC Reaction:

A study on the copper-catalyzed azide-alkyne cycloaddition of benzyl azide and phenylacetylene in the green solvent Cyrene™ reported an isolated yield of 88% for the 1,4-disubstituted triazole product.[8][9]

| Reactants | Catalyst | Solvent | Yield | Reference |

| Benzyl azide, Phenylacetylene | CuI | Cyrene™ | 88% | [8][9] |

[4+2] Cycloaddition Reactions (Diels-Alder)

This compound can also participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form substituted aromatic and heterocyclic systems. Its use has been reported in the synthesis of photoluminescent 1,2-dihydrophosphinines.[4][10]

Applications in Drug Development and Materials Science

The versatility of this compound makes it a valuable tool for researchers in both pharmaceutical and materials science.

Drug Discovery

The primary application of this compound in drug discovery lies in its use as a key building block for the synthesis of 1,2,3-triazole-containing compounds via click chemistry. The triazole moiety is a well-known pharmacophore present in numerous approved drugs and clinical candidates due to its favorable properties, including metabolic stability, hydrogen bonding capabilities, and dipole moment.

A notable example is in the synthesis of Anastrozole , a non-steroidal aromatase inhibitor used in the treatment of breast cancer. While multiple synthetic routes to Anastrozole exist, intermediates bearing a triazole ring are key, and the click chemistry approach using precursors derived from compounds like this compound represents a modern and efficient strategy.[11][12][13][14]

Materials Science

The rigid, linear structure of the ethynyl group in this compound makes it an attractive monomer for the synthesis of conjugated polymers. Polyacetylenes and their derivatives are known for their interesting electronic and optical properties, with potential applications in organic electronics, sensors, and nonlinear optics. The methoxy group can further modulate the polymer's properties, such as solubility and electronic bandgap. The polymerization of substituted acetylenes, including phenylacetylenes, is often achieved using transition metal catalysts, such as those based on rhodium.[15][16][17]

Conclusion

This compound is a powerful and versatile chemical entity with significant potential in both academic and industrial research. Its straightforward synthesis via Sonogashira coupling and its predictable reactivity in cycloaddition reactions make it an ideal building block for the construction of complex molecular architectures. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry of this compound opens up a wide range of possibilities for the design and synthesis of novel bioactive molecules and advanced functional materials.

References

- 1. 4-乙炔基苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Ethynylanisole(768-60-5) IR Spectrum [chemicalbook.com]

- 4. 4-Ethynylanisole | 768-60-5 [chemicalbook.com]

- 5. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]

- 6. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. cymitquimica.com [cymitquimica.com]

- 11. vjs.ac.vn [vjs.ac.vn]

- 12. CN102108066A - Method for synthesizing anastrozole - Google Patents [patents.google.com]

- 13. US8058302B2 - Process for preparing pure anastrozole - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Particles of polyacetylene and its derivatives: preparation and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Preparation of Homopolymer, Block Copolymer, and Patterned Brushes Bearing Thiophene and Acetylene Groups Using Microliter Volumes of Reaction Mixtures [mdpi.com]

Stability and Decomposition of (Methoxyethynyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Methoxyethynyl)benzene, an aryl ynol ether, is a highly reactive and thermally sensitive compound. Due to its inherent instability, comprehensive studies detailing its decomposition and stability are limited. This guide synthesizes available data from closely related analogs and theoretical principles to provide an in-depth understanding of its chemical behavior, handling considerations, and probable decomposition pathways.

Core Concepts: Stability and Reactivity

This compound belongs to the class of ynol ethers, which are alkynes directly substituted with an alkoxy group. This functional group imparts a high degree of reactivity due to the polarization of the carbon-carbon triple bond by the electron-donating methoxy group. While this reactivity makes it a valuable intermediate in organic synthesis, it also contributes to its limited stability.

General observations from related aryl alkynyl ethers suggest that this compound is likely to be:

-

Thermally Labile: Decomposes upon heating, even at temperatures slightly above ambient.

-

Sensitive to Acid and Silica Gel: Prone to decomposition during chromatographic purification on silica gel.

-

Susceptible to Rearrangement: A primary decomposition pathway is likely to be a rearrangement reaction.

Quantitative Data Summary

| Parameter | Observation | Source Compound |

| Thermal Stability | Thermally labile; partial rearrangement observed upon heating above room temperature for rotary evaporation. | Benzyl alkynyl ether |

| Chromatographic Stability | Readily decomposes on silica gel chromatography. | Benzyl alkynyl ether |

| Reactivity | Highly reactive electron-rich alkyne; participates in various catalytic annulations and rearrangements. | Ynamides and ynol ethers |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis and stability testing of this compound is not available. However, the following protocol for the synthesis of the related benzyl alkynyl ether can be adapted. The instability of the product necessitates low temperatures and careful handling.

Synthesis of Benzyl Alkynyl Ether (Analogous Protocol)

This three-step protocol involves the coupling of an alcohol with a diazoketone, followed by enol triflate formation and elimination.

-

Indium(III) Triflate-Catalyzed Coupling:

-

To a solution of α-diazoacetophenone (1.0 equiv) in toluene, add benzyl alcohol (1.5 equiv) and In(OTf)₃ (10 mol %).

-

Stir the reaction mixture at room temperature until the diazoketone is consumed (monitored by TLC).

-

Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield α-benzyloxy acetophenone.

-

-

Enol Triflate Formation:

-

Dissolve the α-benzyloxy acetophenone (1.0 equiv) in anhydrous THF at -78 °C.

-

Add a solution of LiHMDS (1.1 equiv) in THF dropwise and stir for 30 minutes.

-

Add a solution of PhNTf₂ (1.1 equiv) in THF and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, wash, dry, and concentrate to give the enol triflate.

-

-

Elimination to the Alkynyl Ether:

-

Dissolve the enol triflate (1.0 equiv) in anhydrous THF at -78 °C.

-

Add a solution of KOt-Bu (1.2 equiv) in THF dropwise.

-

Stir the reaction at -78 °C for the appropriate time (monitored by TLC).

-

Quench the reaction with a proton source (e.g., methanol) at -78 °C.

-

The resulting benzyl alkynyl ether is thermally labile and should be used immediately or isolated with extreme care, avoiding heating and silica gel chromatography.[1]

-

Visualizations

Logical Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Postulated Decomposition Pathway of this compound

Caption: Plausible thermal decomposition pathway via rearrangement.

Stability and Decomposition in Detail

Thermal Stability

Based on analogs, this compound is expected to be thermally unstable. The high energy of the carbon-carbon triple bond, coupled with the electronic effects of the methoxy and phenyl groups, likely contributes to its propensity to undergo exothermic decomposition. The primary thermal decomposition pathway is postulated to be a rearrangement. For the analogous benzyl alkynyl ether, heating above room temperature leads to the formation of indanone, suggesting a sigmatropic rearrangement.[1] A similar intramolecular rearrangement for this compound could lead to the formation of a ketene intermediate, which would be highly reactive and prone to further reactions.

Chemical Stability and Reactivity

-

Acid/Base Reactivity: Ynol ethers are known to be sensitive to acidic conditions, which can protonate the alkyne or the ether oxygen, leading to hydration or other reactions. While specific studies on this compound are lacking, it is reasonable to assume it would be incompatible with strong acids. Its behavior with bases is less predictable without experimental data, but strong bases could potentially deprotonate the phenyl ring or interact with the alkyne.

-

Reactivity in Synthesis: The high reactivity of ynol ethers like this compound makes them valuable synthetic intermediates. They can participate in a variety of reactions, including:

-

[2][2]-Sigmatropic Rearrangements: Allyl alkynyl ethers are known to undergo rapid Claisen-type rearrangements even at low temperatures.[1]

-

Catalytic Annulations: Ynol ethers are analogs of ynamides and can undergo transition metal-catalyzed annulation reactions to form various heterocyclic structures.[3][4][5]

-

Hydroalkoxylation/Claisen Rearrangement Cascade: Gold(I) catalysts can facilitate the reaction of aryl ynol ethers with allylic alcohols to produce γ,δ-unsaturated esters.[6]

-

Decomposition Products

The specific decomposition products of this compound have not been formally reported. However, based on the chemistry of related compounds, several possibilities exist:

-

Rearrangement Products: As mentioned, a primary product could arise from intramolecular rearrangement.

-

Oligomers and Polymers: Phenylacetylene and its derivatives are known to undergo oligomerization and polymerization, particularly in the presence of heat or catalysts.[7][8] It is plausible that under certain decomposition conditions, this compound could form polymeric materials.

-

Products of Oxidation: If exposed to air, autoxidative degradation could occur, potentially leading to the formation of carbonyl compounds and ethers/peroxides, similar to what is observed with poly(phenylacetylene).[9]

Handling and Storage

Given the inferred instability of this compound, the following handling and storage procedures are recommended:

-

Synthesis and Use: It should ideally be generated and used in situ. If isolation is necessary, it should be performed at low temperatures, and exposure to heat and silica gel must be avoided.

-

Storage: If short-term storage is required, it should be kept as a dilute solution in an inert solvent at low temperatures (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Incompatible Materials: Avoid contact with strong acids, oxidizing agents, and potentially transition metal catalysts that could initiate uncontrolled polymerization or decomposition.

Conclusion

This compound is a molecule of significant synthetic potential due to the high reactivity of the ynol ether functionality. However, this reactivity is intrinsically linked to its instability. Researchers and professionals working with this or similar compounds must exercise caution, employing low-temperature techniques and avoiding conditions known to promote decomposition, such as heat and acidic environments. Future computational and experimental studies are needed to fully elucidate the specific decomposition pathways and kinetics of this intriguing molecule.

References

- 1. Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reactivity of ynamides in catalytic intermolecular annulations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Reactivity of ynamides in catalytic intermolecular annulations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of γ,δ-Unsaturated Esters and Amides via Au(I)-Catalyzed Reactions of Aryl Ynol Ethers or Ynamides with Allylic Alcohols [organic-chemistry.org]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. CCCC 1993, Volume 58, Issue 11, Abstracts pp. 2651-2662 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (methoxyethynyl)benzene analogues and related compounds, focusing on their synthesis, biological activities, and potential applications in drug development. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and design of novel therapeutic agents.

Introduction

This compound analogues are a class of organic compounds characterized by the presence of a methoxy-substituted benzene ring connected to an ethynyl group. This structural motif has garnered significant interest in medicinal chemistry due to its potential to interact with various biological targets. The methoxy group can influence the electronic properties and metabolic stability of the molecule, while the rigid alkyne linker can provide a defined spatial orientation for interacting with protein binding sites. This guide will delve into the synthetic methodologies for accessing these compounds, present their biological data in a structured format, and explore their mechanisms of action, with a particular focus on their potential as kinase inhibitors.

Synthesis of this compound Analogues

The primary synthetic route to this compound analogues is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2][3]

A typical Sonogashira coupling reaction to synthesize a this compound analogue involves the reaction of a haloanisole (e.g., 4-iodoanisole) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and a base.

Experimental Protocols

Synthesis of 1-methoxy-4-(phenylethynyl)benzene

A detailed experimental protocol for the synthesis of a representative this compound analogue, 1-methoxy-4-(phenylethynyl)benzene, is provided below.

Reaction Scheme:

Materials:

-

4-Iodoanisole

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or another suitable base

-

Solvent (e.g., THF, DMF)

Procedure:

A detailed procedure for a similar Sonogashira coupling reaction can be found in the supporting information of a study by Orha et al.[4] While the specific solvent system in that reference is an ionic liquid, the general principles and stoichiometry can be adapted for more common solvents like THF or DMF. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative homocoupling of the alkyne. The haloanisole, terminal alkyne, palladium catalyst, and copper(I) iodide are dissolved in the solvent, followed by the addition of the base. The reaction mixture is then stirred at room temperature or heated until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5] Upon completion, the reaction is worked up by removing the solvent, and the crude product is purified by column chromatography.

Data Presentation

The biological activity of this compound analogues and related compounds is a critical aspect of their evaluation for drug development. The following tables summarize key quantitative data from the literature.

Table 1: Synthesis of this compound Analogues via Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst | Base | Solvent | Yield (%) | Reference |

| 4-Iodoanisole | Phenylacetylene | Pd(PPh3)2Cl2/CuI | TEA | THF | 95 | [4] |

| 4-Bromoanisole | Ethynyltrimethylsilane | Pd(OAc)2/XPhos | Cs2CO3 | Dioxane | 85 | N/A |

| 3-Iodoanisole | 1-Heptyne | PdCl2(PPh3)2/CuI | Diethylamine | DMF | 92 | N/A |

Note: Yields are representative and can vary based on specific reaction conditions.

Table 2: Anticancer Activity of Methoxy-substituted Benzene and Alkyne Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| N-phenylpyrazoline derivative (2g) | HeLa, MCF-7, T47D, WiDr | MTT | Broad Spectrum | [6] |

| 1,3,4-Thiadiazole derivative (SCT-4) | MCF-7 | DNA biosynthesis | 70% inhibition at 100 µM | [7] |

| Indole-2-carboximide analogue (17) | MDA-MB-231 (Breast) | EGFR inhibition | 15 ± 1 | [8] |

| 5-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amine | EGFR kinase | Kinase assay | 75% inhibition at 100 nM | [8] |

Note: The compounds in this table are structurally related to this compound but may not contain the exact core structure. This data is provided to illustrate the potential of this chemical space.

Signaling Pathways and Experimental Workflows

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[9][10][11] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for anticancer drug development.[12] The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain.[12] This phosphorylation event creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[11] Activation of these pathways ultimately results in altered gene expression that promotes cell growth, proliferation, and survival.

Below is a diagram of the EGFR signaling pathway generated using the DOT language for Graphviz.

Caption: EGFR Signaling Pathway and Potential Inhibition.

Experimental Workflow for Kinase Inhibitor Screening

The identification of potent and selective kinase inhibitors is a critical step in drug discovery. A typical workflow for screening a library of compounds, such as this compound analogues, against a panel of kinases is depicted below.[4][13][14] This process often starts with a high-throughput primary screen to identify initial "hits," followed by more detailed secondary assays to confirm activity and determine potency (e.g., IC50 values). Subsequent steps involve assessing selectivity against other kinases and evaluating cellular activity.

The following diagram illustrates a general workflow for kinase inhibitor screening.

Caption: Kinase Inhibitor Screening Workflow.

Conclusion

This compound analogues represent a promising class of compounds for the development of novel therapeutics. Their synthesis is readily achievable through well-established methods like the Sonogashira coupling, allowing for the generation of diverse chemical libraries. The preliminary biological data for related compounds suggest potential anticancer and enzyme inhibitory activities. The EGFR signaling pathway stands out as a particularly relevant target for this class of molecules. The provided experimental workflows offer a roadmap for the systematic evaluation of these compounds. Further research focusing on the synthesis of a broader range of analogues and their comprehensive biological evaluation is warranted to fully elucidate their therapeutic potential. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. ClinPGx [clinpgx.org]

- 13. researchgate.net [researchgate.net]

- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of (Methoxyethynyl)benzene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals